molecular formula C17H29BO2 B13893796 4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane CAS No. 859219-57-1

4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane

Cat. No.: B13893796
CAS No.: 859219-57-1
M. Wt: 276.2 g/mol
InChI Key: USOMXWBWSIQCNR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane is a boron-containing compound with a unique spiro structure. It is characterized by its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s structure includes a spiro[5.5]undecane ring system fused with a 1,3,2-dioxaborolane ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane typically involves the reaction of spiro[5.5]undecane derivatives with boronic acid or boronate esters under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boron-containing ring. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

In an industrial setting, the production of 4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents under inert atmospheres.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with conditions varying depending on the desired product.

Major Products Formed

    Oxidation: Boronic acids and boronates.

    Reduction: Boron-hydride species.

    Substitution: Various substituted boron-containing compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-boron bonds.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, such as hydroxyl or amino groups, leading to the formation of stable boron-oxygen or boron-nitrogen bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane
  • Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl derivatives

Uniqueness

4,4,5,5-Tetramethyl-2-{spiro[5.5]undec-2-en-3-yl}-1,3,2-dioxaborolane is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of the boron-containing ring enhances its reactivity and stability, making it a versatile compound in various applications. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical and biological studies.

Properties

CAS No.

859219-57-1

Molecular Formula

C17H29BO2

Molecular Weight

276.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[5.5]undec-3-en-3-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H29BO2/c1-15(2)16(3,4)20-18(19-15)14-8-12-17(13-9-14)10-6-5-7-11-17/h8H,5-7,9-13H2,1-4H3

InChI Key

USOMXWBWSIQCNR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCCC3)CC2

Origin of Product

United States

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